3-(4-Chlorophenyl)pyrrolidin-3-ol
CAS No.: 154956-79-3
Cat. No.: VC0180769
Molecular Formula: C10H12ClNO
Molecular Weight: 197.664
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 154956-79-3 |
---|---|
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.664 |
IUPAC Name | 3-(4-chlorophenyl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |
SMILES | C1CNCC1(C2=CC=C(C=C2)Cl)O |
Introduction
Chemical Identity and Properties
Structural Characteristics
3-(4-Chlorophenyl)pyrrolidin-3-ol is characterized by a pyrrolidine ring with a 4-chlorophenyl group and hydroxyl substituent both attached at the 3-position. The compound has a molecular formula of C10H12ClNO and a molecular weight of 197.66 g/mol . This structure provides both hydrophilic properties through its hydroxyl group and lipophilic characteristics through its chlorophenyl moiety, potentially making it useful in drug design where balanced lipophilicity is often desired.
Chemical Identifiers
For research and reference purposes, 3-(4-Chlorophenyl)pyrrolidin-3-ol can be identified through various systematic nomenclature systems and registry numbers. These identifiers are critical for database searching and chemical information retrieval in scientific literature.
Table 1: Chemical Identifiers of 3-(4-Chlorophenyl)pyrrolidin-3-ol
Identifier Type | Value |
---|---|
PubChem CID | 3051546 |
CAS Registry Number | 154956-79-3 |
IUPAC Name | 3-(4-chlorophenyl)pyrrolidin-3-ol |
InChI | InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |
InChIKey | CAVQGCMJFBZRLQ-UHFFFAOYSA-N |
SMILES | C1CNCC1(C2=CC=C(C=C2)Cl)O |
The compound is also known by several synonyms, including "3-(4-CHLOROPHENYL)-3-PYRROLIDINOL" and "SCHEMBL653842" in chemical databases and literature .
Synthetic Methodologies
Documented Synthetic Routes
The synthesis of 3-(4-Chlorophenyl)pyrrolidin-3-ol has been documented in scientific literature, particularly in the context of developing ligands for various receptor systems. Research indicates that this compound has been used as an intermediate in the synthesis of more complex molecules targeted for pharmacological evaluation.
Structural Analogs and Derivatives
Comparison with Related Compounds
Several structurally related compounds appear in chemical databases and scientific literature, providing context for understanding the chemical space occupied by 3-(4-Chlorophenyl)pyrrolidin-3-ol.
Table 2: Comparison of 3-(4-Chlorophenyl)pyrrolidin-3-ol with Structural Analogs
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
3-(4-Chlorophenyl)pyrrolidin-3-ol | C10H12ClNO | 197.66 g/mol | Reference compound |
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol | C11H14ClNO | 211.69 g/mol | Additional methylene spacer between pyrrolidine and phenyl rings |
(S)-3-(4-Chlorophenyl)pyrrolidine hydrochloride | C10H12ClN·HCl | 218.12 g/mol | Lacks hydroxyl group at 3-position; exists as HCl salt; has S-stereochemistry |
The structural analog 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol (CID 3051532) differs from the primary compound by having an additional methylene group connecting the pyrrolidine ring to the 4-chlorophenyl moiety . This modification alters the spatial relationship between the aromatic and heterocyclic components, potentially affecting binding interactions with biological targets.
Pharmacological Properties and Applications
Receptor Binding Characteristics
Available research suggests that compounds containing the 4-chlorophenyl moiety connected to nitrogen-containing heterocycles have been investigated for their interactions with dopamine receptors, particularly D2-like receptors. While specific binding data for 3-(4-Chlorophenyl)pyrrolidin-3-ol itself is limited in the available literature, research on structurally related compounds provides valuable insights.
Scientific studies have compared the effects of various structural features on binding affinity and selectivity for D2-like receptors. For instance, research has demonstrated that the presence of specific moieties (such as 3-methyl-7-azaindole) on compounds containing 4-chlorophenyl groups can significantly affect binding affinity and selectivity for D2 and D4 receptor subtypes .
Structure-Activity Relationships
Research Applications
Role as a Synthetic Intermediate
One of the primary roles of 3-(4-Chlorophenyl)pyrrolidin-3-ol identified in the literature is its function as a valuable synthetic intermediate. The compound has been utilized as a starting material in the synthesis of more complex molecules designed for pharmacological evaluation .
For example, researchers have employed 3-(4-Chlorophenyl)pyrrolidin-3-ol in reactions with 7-azaindole to produce compounds that were subsequently evaluated for their interaction with dopamine receptors . This application highlights the importance of the compound in medicinal chemistry research aimed at developing novel ligands for neuroreceptors.
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